molecular formula C9H8N4O2 B1529352 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 1343087-90-0

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B1529352
CAS No.: 1343087-90-0
M. Wt: 204.19 g/mol
InChI Key: KXSNMWZHDGIVRK-UHFFFAOYSA-N
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Description

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound that features both an amino group and a triazole ring attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with an appropriate amine source under controlled conditions. One common method involves the use of sodium hypochlorite as an oxidizing agent, followed by heating and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both an amino group and a triazole ring, which allows for a wide range of chemical modifications and applications. Its ability to form stable coordination complexes with metal ions further enhances its utility in various fields .

Properties

IUPAC Name

3-amino-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSNMWZHDGIVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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